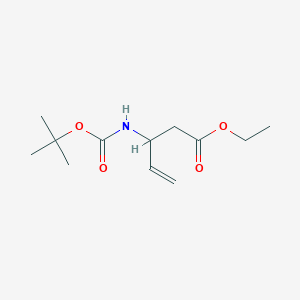![molecular formula C17H23N5O4 B2539919 2-(8-butyl-1,7-diméthyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acétate d'éthyle CAS No. 887464-16-6](/img/structure/B2539919.png)
2-(8-butyl-1,7-diméthyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acétate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is an organic compound classified under the category of purine derivatives. This compound contains multiple functional groups and an imidazo-fused purine ring system, making it highly valuable in various scientific domains, especially in medicinal chemistry and biological research.
Applications De Recherche Scientifique
Ethyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has diverse applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a probe in biochemical assays to study enzyme activities.
Medicine: Investigated for potential therapeutic effects, particularly in antiviral and anticancer drug development.
Industry: Used in the synthesis of various fine chemicals and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves several steps. Generally, it begins with the construction of the purine ring system, followed by modifications to introduce specific functional groups.
Formation of Purine Ring: The purine ring is typically synthesized through condensation reactions involving formamide and various amines under high temperature and pressure.
Functional Group Modifications:
Esterification: The final step involves the esterification of the intermediate product with ethyl acetate using a catalyst such as sulfuric acid or hydrochloric acid to yield the target compound.
Industrial Production Methods
In industrial settings, the production of ethyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis units are employed to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, especially at the butyl group, using common oxidizing agents like potassium permanganate.
Reduction: Reduction can occur at the carbonyl groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out at the ethyl ester site using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Primary amines, thiols
Major Products
Oxidation: 8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl acetate
Reduction: Reduced versions of carbonyl groups yielding corresponding alcohols
Mécanisme D'action
This compound exhibits its effects through interaction with specific molecular targets:
Molecular Targets: Enzymes involved in DNA replication and repair, such as topoisomerases.
Pathways: Disruption of nucleic acid synthesis pathways, leading to inhibition of cellular proliferation in cancer cells.
Comparaison Avec Des Composés Similaires
Ethyl 2-(8-methyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Ethyl 2-(7-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Unique Characteristics: The presence of the butyl group enhances lipophilicity and biological activity, making it more effective in crossing cell membranes and interacting with intracellular targets.
Feel free to dive deeper into any specific section. Enjoy your chem adventure!
Propriétés
IUPAC Name |
ethyl 2-(6-butyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4/c1-5-7-8-20-11(3)9-21-13-14(18-16(20)21)19(4)17(25)22(15(13)24)10-12(23)26-6-2/h9H,5-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDFBNPPEKSXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
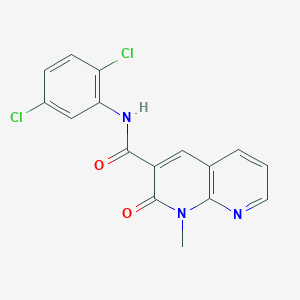
![N-(2,6-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2539837.png)
![N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2539838.png)
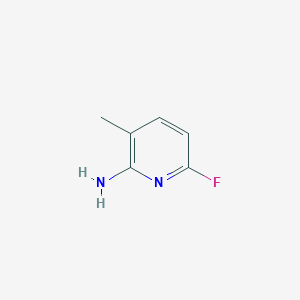
![5-Aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride](/img/structure/B2539842.png)
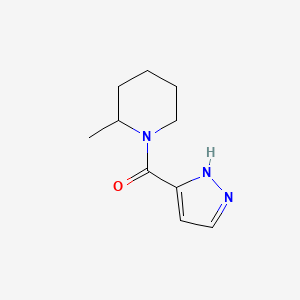
![(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-cyclopropylprop-2-en-1-one](/img/structure/B2539845.png)
![2-[1-methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetic acid](/img/structure/B2539846.png)
![4-{[2-(2-fluorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2539847.png)
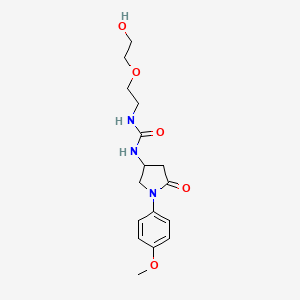
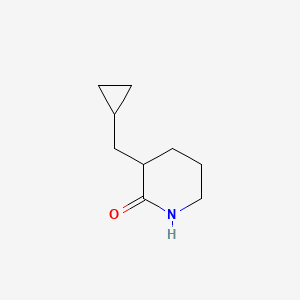
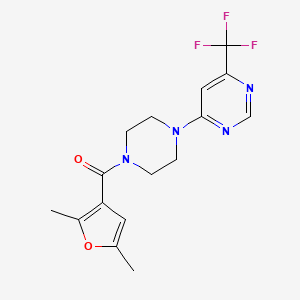
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2539858.png)
